molecular formula C6H5F2NO B165332 4-Amino-3,5-difluorophenol CAS No. 135086-76-9

4-Amino-3,5-difluorophenol

Cat. No. B165332
CAS RN: 135086-76-9
M. Wt: 145.11 g/mol
InChI Key: YHQVBHFKCBFNEG-UHFFFAOYSA-N
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Description

4-Amino-3,5-difluorophenol is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . It is used as an intermediate for the preparation of 1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea and other aniline derivatives .


Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-difluorophenol is represented by the linear formula C6H5F2NO . Unfortunately, the detailed structural analysis is not available in the search results.

Safety And Hazards

When handling 4-Amino-3,5-difluorophenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It should be used only outdoors or in a well-ventilated area . It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

4-amino-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQVBHFKCBFNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381113
Record name 4-amino-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-difluorophenol

CAS RN

135086-76-9
Record name 4-amino-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135086-76-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

20.4 g (0.09 mol) of 3,5-difluoro-4-(phenyldiazenyl)phenol from Example 1 and 0.5 g of Pd/C (10%) were initially charged in 120 ml of methanol. The solution was degassed and aerated with hydrogen. The mixture was stirred at room temperature under a 1 bar hydrogen atmosphere for 16 hours. On completion of hydrogen uptake, the catalyst was filtered off and the filtrate concentrated on a rotary evaporator. The residue was chromatographed on silica gel (n-hexane/ethyl acetate, 3:1). The resulting solid was stirred with n-hexane and dried. 7.6 g (60%) of 4-amino-3,5-difluorophenol were obtained as a yellow-brown solid.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3,5-difluorophenol
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4-Amino-3,5-difluorophenol
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Reactant of Route 6
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Citations

For This Compound
3
Citations
SK Mohamed, AAM Jaber, S Saeed… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title molecule, C18H20F2N2O2S, the 2,6-difluoro-4-hydroxyphenyl ring and the carbonylthiourea group are each essentially planar, with maximum deviations of atoms from their …
Number of citations: 6 scripts.iucr.org
DB Clemente - 2022 - repositorio.ul.pt
The safety profile analysis of active ingredients (AIs) is essential for the development of agrochemicals. This includes identification and toxicity determination of the corresponding …
Number of citations: 0 repositorio.ul.pt
C Alonso-Alija, M Michels, K Peilstöcker, H Schirok - Tetrahedron letters, 2004 - Elsevier
Two independent synthetic pathways for the preparation of 4-methoxy, 4-benzyloxy and 4-hydroxy-2,6-difluoroanilines, versatile building blocks in medicinal chemistry, based on …
Number of citations: 13 www.sciencedirect.com

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